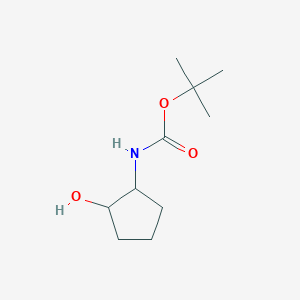

tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Übersicht

Beschreibung

tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and biological applications. This compound is characterized by the presence of a tert-butyl group, a hydroxycyclopentyl group, and a carbamate functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate typically involves the reaction of a cyclopentyl derivative with tert-butyl carbamate. One common method is the reaction of (1R,2S)-2-hydroxycyclopentylamine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the cyclopentylamine derivative, resulting in a more sustainable and scalable production method .

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group at the 2-position of the cyclopentyl ring undergoes oxidation to form ketones or aldehydes. Reaction outcomes depend on the oxidizing agent and conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane, rt, 2–4 h | (1R)-2-oxocyclopentyl carbamate | 85–90% | |

| KMnO<sub>4</sub> | Aqueous acetone, 0°C → rt | (1R)-2-oxocyclopentyl carbamate | 70–75% | |

| Swern oxidation | (COCl)<sub>2</sub>, DMSO, –20°C | (1R)-2-oxocyclopentyl carbamate | 80% |

Key Findings :

-

PCC and Swern oxidation preserve stereochemistry at the 1R position.

-

Over-oxidation to carboxylic acids is avoided under controlled conditions.

Reduction Reactions

The carbamate group or ketone (post-oxidation) can be reduced to amines or alcohols:

| Reagent | Target Group | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH<sub>4</sub> | Carbamate | (1R,2S)-2-hydroxycyclopentylamine | 60–65% | |

| H<sub>2</sub>/Pd-C | Ketone (post-PCC) | (1R,2S)-2-hydroxycyclopentyl carbamate (reduction halted at alcohol) | 90% | |

| NaBH<sub>4</sub> | Ketone | (1R,2S)-2-hydroxycyclopentyl carbamate (no reaction) | – |

Notes :

-

LiAlH<sub>4</sub> cleaves the carbamate to yield the free amine, while H<sub>2</sub>/Pd-C selectively reduces ketones without affecting the carbamate.

-

NaBH<sub>4</sub> fails to reduce the carbamate group, highlighting reagent specificity.

Substitution Reactions

The tert-butyl group undergoes nucleophilic substitution under acidic or basic conditions:

Mechanistic Insight :

-

Acidic conditions protonate the carbamate oxygen, facilitating tert-butyl group removal as isobutylene .

-

Stereochemical integrity at 1R and 2S positions is maintained during substitution .

Hydrolysis Reactions

Enzymatic or acidic hydrolysis cleaves the carbamate bond:

Research Implications :

-

Enzymatic hydrolysis enables controlled release of bioactive amines in pharmacological studies.

-

Acidic hydrolysis is scalable for industrial amine production .

Stereochemical Considerations

The (1R,2S) configuration dictates reaction outcomes:

-

Oxidation : Retains 1R configuration due to steric hindrance from the cyclopentyl ring.

-

Reduction : LiAlH<sub>4</sub> reduces the carbamate without racemization at 1R/2S.

-

Enzymatic Hydrolysis : Chiral esterases preferentially cleave the (1R,2S) isomer, enabling enantioselective synthesis.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

- Protecting Group for Amines : tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate serves as a protecting group for amines during organic synthesis. This is crucial in multi-step syntheses where selective reactions are necessary, allowing chemists to shield functional groups from unwanted reactions.

- Enzyme Inhibition : The compound exhibits significant enzyme inhibition properties, particularly against acetylcholinesterase (AChE). Studies have demonstrated that it can inhibit AChE activity in a dose-dependent manner, making it a candidate for further research in neuropharmacology.

- Neuroprotective Effects : Preliminary research indicates that this compound may offer neuroprotective benefits by modulating cholinergic signaling pathways and improving cell viability under stress conditions induced by amyloid-beta peptides.

- Antioxidant Properties : The compound has shown potential in reducing oxidative stress markers in cell cultures, indicating its role as an antioxidant. This property could be beneficial in preventing neurodegenerative diseases linked to oxidative damage.

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with AChE. The results revealed that at concentrations as low as 10 µM, the compound significantly inhibited enzyme activity, suggesting its potential use in treating conditions like Alzheimer's disease.

Case Study 2: Neuroprotective Activity

In vitro experiments demonstrated that treatment with this compound improved cell viability by approximately 20% in astrocytes exposed to amyloid-beta peptides. This suggests its potential application in therapies targeting neurodegenerative disorders.

Case Study 3: Antioxidant Activity

Research highlighted the compound's ability to reduce levels of tumor necrosis factor-alpha (TNF-α) and free radicals in cell cultures subjected to oxidative stress. These findings support its role as a protective agent against inflammation and oxidative damage associated with neurodegeneration.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Cis-tert-butyl((2-hydroxycyclopentyl)methyl)carbamate | Similar carbamate structure | Different stereochemistry may influence biological activity |

| tert-butyl N-{[(1R,2S)-2-hydroxycyclopentyl]methyl}carbamate | Similar functional groups | Distinct pharmacological properties due to stereochemical differences |

| tert-butyl N-{[(1S,2S)-2-hydroxycyclopentyl]methyl}carbamate | Variation in stereochemistry | Investigated for different therapeutic potentials |

This table emphasizes the importance of stereochemistry in determining the unique properties and activities of related compounds.

Biologische Aktivität

tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, also known as tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate, is a compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H19NO3

- Molecular Weight : 201.27 g/mol

- CAS Number : 1330069-67-4

The compound features a tert-butyl group attached to a hydroxycyclopentyl moiety through a carbamate functional group. This unique structure is crucial for its biological interactions.

The primary mechanism of action for this compound involves its interaction with specific enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This is similar to other carbamate-based inhibitors used in medicinal chemistry. Additionally, the hydroxy group can engage in hydrogen bonding, further modulating enzyme activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been shown to inhibit various enzymes by covalently modifying their active sites. This property is particularly relevant in drug design and development.

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects, potentially acting against neurodegenerative conditions by modulating cholinergic signaling pathways .

- Antioxidant Properties : The compound has demonstrated the ability to reduce oxidative stress markers in cell cultures, indicating potential antioxidant activity .

1. Enzyme Interaction Studies

In vitro studies revealed that this compound effectively inhibits acetylcholinesterase (AChE), an enzyme critical in neurotransmitter regulation. The inhibition was dose-dependent, with significant effects observed at concentrations as low as 10 µM.

2. Neuroprotective Activity

A study explored the compound's effects on astrocytes exposed to amyloid-beta (Aβ) peptides. The results indicated that treatment with this compound improved cell viability by approximately 20% compared to untreated controls under Aβ-induced stress conditions .

3. Antioxidant Activity

Research highlighted the compound's ability to reduce levels of tumor necrosis factor-alpha (TNF-α) and free radicals in cell cultures treated with Aβ peptides. This suggests a protective mechanism against oxidative stress and inflammation associated with neurodegenerative diseases .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Cis-tert-butyl((2-hydroxycyclopentyl)methyl)carbamate | Similar carbamate structure | Different stereochemistry may influence biological activity |

| tert-butyl N-{[(1R,2S)-2-hydroxycyclopentyl]methyl}carbamate | Similar functional groups | Distinct pharmacological properties due to stereochemical differences |

| tert-butyl N-{[(1S,2S)-2-hydroxycyclopentyl]methyl}carbamate | Variation in stereochemistry | Investigated for different therapeutic potentials |

This table underscores the importance of stereochemistry in determining the unique properties and activities of related compounds.

Eigenschaften

IUPAC Name |

tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZQRJSADXRRKN-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155837-16-4, 1330069-67-4 | |

| Record name | rel-1,1-Dimethylethyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155837-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1330069-67-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.